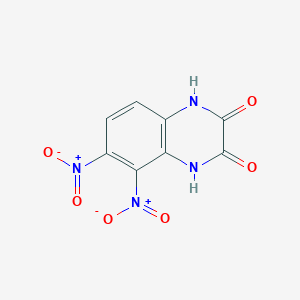
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione is a synthetic organic compound belonging to the quinoxaline family It is characterized by the presence of two nitro groups at the 5 and 6 positions and a dihydroquinoxaline-2,3-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 1,4-dihydroquinoxaline-2,3-dione. One common method is the reaction of 1,4-dihydroquinoxaline-2,3-dione with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting d-amino acid oxidase (DAAO).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For example, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can lead to increased levels of d-serine in the brain, which has implications for neurological function and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with nitro groups at different positions.
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: Contains a methyl group instead of nitro groups.
Quinoxaline-2,3-dione derivatives: Various derivatives with different substituents at the quinoxaline core
Uniqueness
5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual nitro groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry. Additionally, its ability to inhibit DAAO makes it a valuable compound for neurological research .
Propiedades
Número CAS |
144028-86-4 |
|---|---|
Fórmula molecular |
C8H4N4O6 |
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
5,6-dinitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-5-3(9-7)1-2-4(11(15)16)6(5)12(17)18/h1-2H,(H,9,13)(H,10,14) |
Clave InChI |
KRNNOUKDBVCVNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


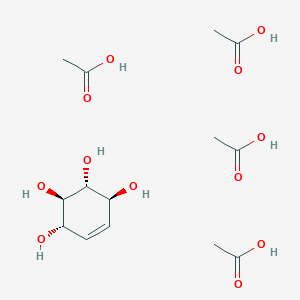
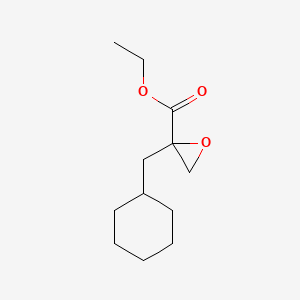

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
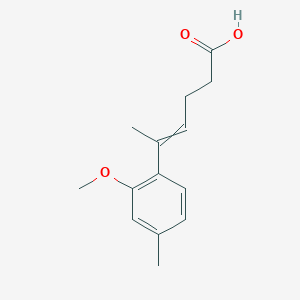
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
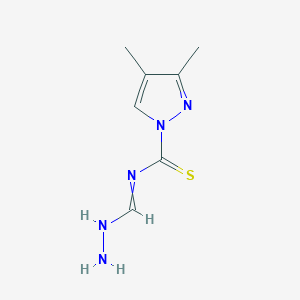
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
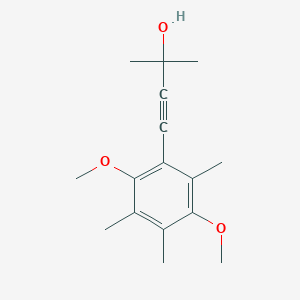
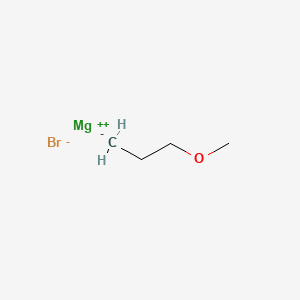
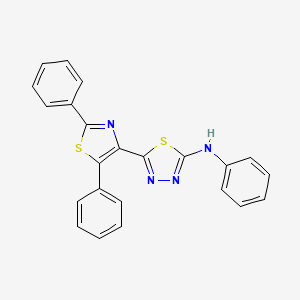
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)

